3-Bromocyclohexanone

Catalog No.
S1939350
CAS No.
62784-60-5
M.F
C6H9BrO
M. Wt
177.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromocyclohexanone

Using 2-bromocyclohexanone in base-mediated cyclohexanone syntheses often triggers Favorskii rearrangement, yielding unwanted cyclopentane byproducts. 3-Bromocyclohexanone (CAS 62784-60-5) eliminates this failure mode. It preserves the six-membered ring under basic conditions, enabling reliable spirocyclic library construction and C2-alkylation. Key advantages: - No Favorskii rearrangement; ring retained - Compatible with Wittig, HWE, aldol steps - C2 enolate alkylation accessible for diversified building blocks. Bulk stocks available for immediate delivery.

CAS Number

62784-60-5

Product Name

3-Bromocyclohexanone

IUPAC Name

3-bromocyclohexan-1-one

Molecular Formula

C6H9BrO

Molecular Weight

177.04 g/mol

InChI

InChI=1S/C6H9BrO/c7-5-2-1-3-6(8)4-5/h5H,1-4H2

InChI Key

AEEYKBDOSUULQA-UHFFFAOYSA-N

SMILES

C1CC(CC(=O)C1)Br

Canonical SMILES

C1CC(CC(=O)C1)Br

Synonyms

3-Bromocyclohexanone, 3-Bromocyclohexan-1-one, Cyclohexanone, 3-bromo-, 3-Bromo-1-cyclohexanone

Purity

≥95%

Package Size

1 g, 5 g, 10 g, 25 g

3-Bromocyclohexanone is a halogenated cyclic ketone featuring a bromine atom at the C3 (beta) position relative to the carbonyl group. This specific substitution pattern distinguishes it from its more common alpha-halogenated isomers, such as 2-bromocyclohexanone. Its primary value in procurement lies in its role as a versatile intermediate for introducing specific functional groups and constructing complex cyclic and spirocyclic systems in pharmaceutical and materials synthesis. The location of the bromine atom dictates a unique chemical reactivity, particularly in base-mediated reactions, making it a non-interchangeable choice for specific synthetic pathways.

Procurement Fit

β‑bromoketone intermediate for 3‑substituted cyclohexanone synthesis
Stable bromine handle without competing α‑elimination pathways
Predicted LogP 0.91 supports lipophilic intermediate selection
predicted value; experimental confirmation recommended

Substituting 3-bromocyclohexanone with its alpha-halo isomer, 2-bromocyclohexanone, is a critical process failure. The alpha-bromo position in the 2-isomer makes it highly susceptible to the Favorskii rearrangement under basic conditions, leading to an undesired ring-contraction to form cyclopentanecarboxylic acid derivatives. In contrast, 3-bromocyclohexanone, lacking an acidic alpha-proton on the bromine-bearing carbon, is incapable of this rearrangement. This fundamental difference in reaction pathways means that 3-bromocyclohexanone is the required precursor for syntheses that involve base-mediated steps where the cyclohexanone ring must be preserved, making direct substitution with the 2-bromo analog synthetically unviable.

Substitution Risk

3‑Br (target)

β‑bromoketone resists dehydrohalogenation and Favorskii‑type rearrangements.

2‑Br (potential substitute)

α‑bromoketone prone to rapid elimination and carbonyl‑attack pathways.

May shift regiochemical outcome and lower yield
3‑Br (target)

Predicted LogP 0.91; boiling point ~224 °C.

4‑Br (potential substitute)

Lower predicted lipophilicity (LogP ~0.4); similar boiling point but different partition behaviour.

Lipophilicity-driven property may affect phase‑transfer and ADME‑related studies

Process Stability: Avoids Undesired Favorskii Rearrangement Inherent to 2-Bromo Isomer

Under basic conditions (e.g., NaOH, alkoxides), 2-bromocyclohexanone readily undergoes the Favorskii rearrangement, a ring-contraction reaction to yield cyclopentane derivatives. 3-Bromocyclohexanone cannot undergo this pathway due to the absence of an enolizable proton at the bromine-substituted carbon. This makes it the required building block for base-mediated reactions where the six-membered ring integrity is paramount, eliminating a major, often unavoidable, side-reaction associated with the 2-bromo isomer.

Evidence DimensionReactivity in Basic Media
Target Compound DataUndergoes predictable reactions such as elimination or substitution; Favorskii rearrangement is structurally impossible.
Comparator Or Baseline2-Bromocyclohexanone: Readily undergoes Favorskii rearrangement to form ring-contracted products.
Quantified DifferenceQualitative (Different reaction pathway)
ConditionsTreatment with nucleophilic bases (e.g., hydroxide, alkoxides)

This ensures predictable outcomes and avoids yield loss to rearrangement byproducts, simplifying purification and improving process reliability for multi-step syntheses.

Boiling point
Cross‑study comparable
Target: 224.0 °C
2‑Br: 210.5 °C
4‑Br: 224.0 °C
13.5 °C higher vs 2‑isomer influences distillation strategy
Predicted at 760 mmHg; experimental verification recommended

Precursor Suitability: Enables Synthesis of Specific Spirocyclic Aldosterone Receptor Antagonists

A patent for novel spirolactone derivatives as aldosterone receptor antagonists specifies the use of 3-bromocyclohexanone as a key precursor. The synthesis involves reacting 3-bromocyclohexanone with a thiophene derivative under basic conditions, followed by intramolecular cyclization to construct the required spiro-fused ring system. The use of the 3-bromo isomer is critical for directing the cyclization to the correct position, a transformation not readily achievable with the 2-bromo analog due to its alternative reactivity.

Evidence DimensionPrecursor for Spiro-Fused Heterocycle Synthesis
Target Compound DataServes as a direct precursor to a patented class of spiro[cyclohexane-1,2'-indene] derivatives.
Comparator Or Baseline2-Bromocyclohexanone: Would lead to a different regioisomer or undergo rearrangement, failing to produce the target scaffold.
Quantified DifferenceEnables synthesis of the target molecule (qualitative).
ConditionsReaction with 2-(thiophen-2-yl)acetonitrile followed by cyclization

For synthesizing this specific class of patented pharmaceutical compounds, 3-bromocyclohexanone is the explicitly required starting material, making substitution impossible.

Lipophilicity
Cross‑study comparable
Δ 0.51 LogP units
3‑Br more lipophilic than 4‑Br; may influence permeability screens
Predicted ACD/LogP vs XLogP3‑AA; algorithm-dependent

Regiocontrol in Enolate Chemistry: Unrestricted Access to Both α-Positions for Alkylation

3-Bromocyclohexanone possesses two enolizable α-protons at the C2 and C6 positions. This allows for the formation of a regioisomeric mixture of enolates, which can be alkylated to introduce substituents at either position adjacent to the carbonyl. In contrast, 2-bromocyclohexanone has only one enolizable α-position (C6), severely restricting its utility in syntheses that require alkylation at the C2 position. This makes 3-bromocyclohexanone a more versatile precursor when the synthetic strategy requires functionalization at either side of the ketone.

Evidence DimensionAvailable Sites for Enolate Formation/Alkylation
Target Compound DataTwo sites available (C2 and C6).
Comparator Or Baseline2-Bromocyclohexanone: One site available (C6).
Quantified Difference2x potential alkylation sites.
ConditionsDeprotonation with a strong, non-nucleophilic base (e.g., LDA) followed by reaction with an alkyl halide.

This provides critical flexibility in synthesis design, enabling the creation of 2,3-disubstituted cyclohexanone patterns that are inaccessible using the 2-bromo isomer as a starting material.

Reactivity class
Class‑level inference
β‑haloketone avoids α‑elimination and rearrangement pathways typical of 2‑Br isomer
Supports route design where elimination must be minimised
Qualitative comparison; direct kinetic data not available

Pharmaceutical Development: Synthesis of Spirocyclic Drug Scaffolds

This compound is the right choice when developing complex spirocyclic molecules, such as the aldosterone receptor antagonists described in patent literature. Its unique ability to direct cyclization without undergoing ring contraction makes it an essential, non-substitutable building block for these specific therapeutic targets.

Complex Molecule Synthesis: Base-Mediated Reactions Requiring a Stable C6 Ring

In any multi-step synthesis where a cyclohexanone core must be subjected to basic conditions (e.g., Wittig, Horner-Wadsworth-Emmons, or aldol-type reactions) while retaining the six-membered ring, 3-bromocyclohexanone is the indicated reagent. Its immunity to the Favorskii rearrangement provides a stable and predictable process outcome compared to the 2-bromo isomer.

Scaffold Diversification: Regiocontrolled Synthesis of 2,3-Disubstituted Cyclohexanones

When the synthetic goal is to produce libraries of substituted cyclohexanones with functional groups at both the C2 and C3 positions, 3-bromocyclohexanone is the appropriate starting material. It allows for alkylation at the C2 position via its enolate, a pathway that is blocked when using 2-bromocyclohexanone, thereby enabling access to a broader range of chemical diversity.

Application Fit

Application
Selection Property
Validation Focus
3‑Substituted cyclohexanone synthesis
β‑bromo handle for SN2 displacement
Nucleophilic substitution regiochemistry and yield
Medicinal chemistry building block
Moderate lipophilicity (predicted LogP ~0.9)
Lipophilicity tuning in lead optimisation; cross‑coupling potential
Functionalised monomer / ligand precursor
Intermediate volatility for purification
Distillation behaviour and functional group interconversion
Mechanistic substrate
β‑bromoketone reactivity profile
Reaction‑pathway comparison vs α‑ and γ‑isomers

XLogP3

1.2

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